Cas no 51934-45-3 (Ethyl 4-methyl-1-naphthoate)
Ethyl 4-methyl-1-naphthoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-methyl-1-naphthoate
- SCHEMBL11273803
- AKOS000114327
- D87737
- 51934-45-3
- 4-Methylnaphthalene-1-carboxylic acid ethyl ester
- MFCD06204668
- ETHYL 4-METHYLNAPHTHALENE-1-CARBOXYLATE
- DB-220621
-
- Inchi: 1S/C14H14O2/c1-3-16-14(15)13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3
- InChI Key: QZCQWXSXNQPZKQ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(C)=C2C=CC=CC2=1)=O
Computed Properties
- Exact Mass: 214.099379685g/mol
- Monoisotopic Mass: 214.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 26.3Ų
Ethyl 4-methyl-1-naphthoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1247908-1g |
Ethyl 4-methyl-1-naphthoate |
51934-45-3 | 98% | 1g |
$395 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1247908-5g |
Ethyl 4-methyl-1-naphthoate |
51934-45-3 | 98% | 5g |
$1400 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1247908-25g |
Ethyl 4-methyl-1-naphthoate |
51934-45-3 | 98% | 25g |
$6505 | 2024-06-06 | |
| Alichem | A219002597-250mg |
Ethyl 1-methylnaphthalene-4-carboxylate |
51934-45-3 | 98% | 250mg |
$714.00 | 2023-09-01 | |
| Alichem | A219002597-500mg |
Ethyl 1-methylnaphthalene-4-carboxylate |
51934-45-3 | 98% | 500mg |
$1029.00 | 2023-09-01 | |
| Alichem | A219002597-1g |
Ethyl 1-methylnaphthalene-4-carboxylate |
51934-45-3 | 98% | 1g |
$1668.15 | 2023-09-01 | |
| 1PlusChem | 1P00DM5Q-250mg |
Ethyl 4-methyl-1-naphthoate |
51934-45-3 | 98% | 250mg |
$125.00 | 2025-02-26 | |
| 1PlusChem | 1P00DM5Q-1g |
Ethyl 4-methyl-1-naphthoate |
51934-45-3 | 98% | 1g |
$243.00 | 2025-02-26 | |
| 1PlusChem | 1P00DM5Q-5g |
Ethyl 4-methyl-1-naphthoate |
51934-45-3 | 98% | 5g |
$975.00 | 2025-02-26 | |
| 1PlusChem | 1P00DM5Q-25g |
Ethyl 4-methyl-1-naphthoate |
51934-45-3 | 98% | 25g |
$4618.00 | 2025-02-26 |
Ethyl 4-methyl-1-naphthoate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Ethyl 4-methyl-1-naphthoate
Ethyl 4-methyl-1-naphthoate (CAS No. 51934-45-3): Properties, Applications, and Market Insights
Ethyl 4-methyl-1-naphthoate (CAS No. 51934-45-3) is a specialized organic compound belonging to the naphthoate ester family. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical intermediates, fragrance formulations, and organic synthesis. With the increasing demand for high-purity specialty chemicals, ethyl 4-methyl-1-naphthoate has become a subject of interest for researchers and industry professionals alike.
The molecular structure of ethyl 4-methyl-1-naphthoate features a naphthalene ring system substituted with a methyl group at the 4-position and an ester functional group at the 1-position. This unique arrangement contributes to its chemical stability and solubility properties, making it valuable for various synthetic applications. Recent studies have explored its potential as a building block for fluorescent materials and advanced organic electronic compounds, aligning with current trends in material science innovation.
In the pharmaceutical sector, ethyl 4-methyl-1-naphthoate serves as a key intermediate in the synthesis of several biologically active compounds. Its structural features make it particularly useful for developing molecules with potential therapeutic applications. The compound's ester functionality allows for further chemical modifications, enabling researchers to create diverse molecular architectures. This versatility has led to increased patent activity surrounding derivatives of 4-methyl-1-naphthoic acid ethyl ester in recent years.
The fragrance and flavor industry has also shown growing interest in ethyl 4-methyl-1-naphthoate due to its potential as a synthetic aroma chemical. While not as widely used as some other naphthoate esters, its unique olfactory properties are being evaluated for specialty fragrance applications. This aligns with current market demands for novel and distinctive scent molecules in premium personal care products and fine fragrances.
From a synthetic chemistry perspective, ethyl 4-methyl-1-naphthoate offers several advantages. The compound demonstrates good thermal stability and compatibility with various organic solvents, making it suitable for diverse reaction conditions. Recent advancements in green chemistry have explored more sustainable production methods for such specialty esters, addressing growing environmental concerns in the chemical industry.
Market analysis indicates steady growth in demand for high-purity ethyl 4-methyl-1-naphthoate, particularly from the pharmaceutical and advanced materials sectors. The compound's CAS number 51934-45-3 serves as a crucial identifier for procurement and regulatory compliance across global markets. Quality specifications typically emphasize parameters such as purity grade, residual solvent content, and isomeric composition, reflecting the compound's application-specific requirements.
Research trends involving ethyl 4-methyl-1-naphthoate have expanded to include investigations into its photophysical properties and potential use in organic electronics. The compound's conjugated aromatic system makes it an interesting candidate for developing new functional materials, particularly in the context of emerging technologies like organic photovoltaics and OLED displays.
Storage and handling of ethyl 4-methyl-1-naphthoate generally follow standard practices for organic esters. The compound should be kept in airtight containers away from strong oxidizers and excessive heat. While not classified as hazardous under normal conditions, proper laboratory safety protocols should always be observed when working with this chemical.
Analytical characterization of ethyl 4-methyl-1-naphthoate typically employs techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure accurate identification and purity assessment, which are critical for research and industrial applications. Recent advancements in analytical instrumentation have enabled more precise quantification of isomeric impurities in 4-methyl-1-naphthoic acid ethyl ester samples.
The future outlook for ethyl 4-methyl-1-naphthoate appears promising, with potential applications expanding into advanced material science and specialty chemical domains. As synthetic methodologies continue to evolve and applications diversify, this compound is likely to maintain its relevance in both academic research and industrial chemistry. Ongoing studies exploring its structure-activity relationships may uncover new utilities for this versatile chemical building block.
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